molecular formula C9H7N3O2 B4765176 N-(1,2-oxazol-3-yl)pyridine-3-carboxamide

N-(1,2-oxazol-3-yl)pyridine-3-carboxamide

Cat. No.: B4765176
M. Wt: 189.17 g/mol
InChI Key: IJONHSBFPNWCTF-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-yl)pyridine-3-carboxamide (CAS 932949-64-9) is a heterocyclic compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol. This chemical serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel antibacterial agents . Research indicates that derivatives incorporating the 3-(pyridine-3-yl) scaffold exhibit significant antibacterial activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus pneumoniae . Some related compounds have demonstrated strong activity comparable to the antibiotic linezolid, with studies showing they inhibit biofilm formation and exhibit a lower potential for drug resistance development . The structure features both pyridine and 1,2-oxazole (isoxazole) rings, making it a versatile intermediate for synthesizing more complex molecules targeting various biological pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,2-oxazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(7-2-1-4-10-6-7)11-8-3-5-14-12-8/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJONHSBFPNWCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 1,2 Oxazol 3 Yl Pyridine 3 Carboxamide

Strategies for Chemical Derivatization and Analogue Synthesis

The N-(1,2-oxazol-3-yl)pyridine-3-carboxamide scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. rsc.org Derivatization can be targeted at either the pyridine (B92270) or the 1,2-oxazole moiety.

Modifying the pyridine ring is most commonly achieved by employing a pre-functionalized pyridine-3-carboxylic acid derivative in the amidation step. nih.govnih.gov This strategy allows for the introduction of a wide array of substituents at various positions of the pyridine ring.

Strategies for Pyridine Ring Functionalization

Position Synthetic Approach Example Starting Materials References
C2, C4, C5, C6 Use of commercially available or synthetically prepared substituted nicotinic acids. 2-Chloronicotinic acid, 6-Hydroxynicotinic acid, 5-Bromonicotinic acid. researchgate.net researchgate.netnih.gov
C2 Addition of organometallic reagents (e.g., Grignard reagents) to pyridine N-oxides, followed by rearrangement or further reaction. organic-chemistry.org Pyridine N-oxide, Grignard reagents. organic-chemistry.org

| Multiple | Multi-component reactions or cyclocondensation strategies can build the pyridine ring from acyclic precursors, embedding the desired substitution pattern from the start. acs.org | Aldehydes, active methylene (B1212753) compounds, ammonium (B1175870) acetate. | acs.org |

For example, to synthesize an analogue with a chlorine atom at the C2 position of the pyridine ring, 2-chloronicotinic acid would be used as the starting material in the coupling reaction with 3-amino-1,2-oxazole. This modularity is a key advantage for creating diverse chemical libraries. mdpi.com

Similar to the pyridine moiety, the 1,2-oxazole ring can be functionalized by selecting appropriately substituted precursors during its synthesis. mdpi.com The choice of the three-carbon component in the condensation with hydroxylamine (B1172632) is the most direct way to introduce substituents at the C4 and C5 positions.

Strategies for 1,2-Oxazole Ring Functionalization

Position Synthetic Approach Example Starting Materials References
C4 and C5 Using a substituted 1,3-dicarbonyl compound or its equivalent in the condensation reaction with hydroxylamine. The substituents on the dicarbonyl precursor are directly incorporated into the final oxazole (B20620) ring. Substituted β-diketones, Substituted β-ketoesters. nih.gov
C5 The van Leusen reaction between a substituted aldehyde and TosMIC provides a route to 5-substituted 1,3-oxazoles, illustrating a general principle of precursor-directed substitution. nih.govmdpi.com Substituted aldehydes. nih.govmdpi.com

| C5 | Post-synthesis modification via electrophilic aromatic substitution can be possible, though it often requires activating groups on the oxazole ring. wikipedia.orgthepharmajournal.com | Pre-formed oxazole, Electrophile (e.g., NBS for bromination). | wikipedia.orgslideshare.net |

For instance, to place a methyl group at the C5 position of the oxazole ring, one could start the synthesis with a β-ketonitrile bearing a methyl group at the appropriate carbon. This precursor would then be cyclized with hydroxylamine to form 3-amino-5-methyl-1,2-oxazole, which is then carried forward to the final amidation step. This approach provides precise control over the substitution pattern of the 1,2-oxazole ring.

Exploration of Different Linker Units in Carboxamide Analogues

The core structure of this compound features a carboxamide linkage between a pyridine-3-carbonyl moiety and a 3-amino-1,2-oxazole ring. The exploration of different linker units in analogues of this compound is a key strategy in medicinal chemistry to modulate physicochemical properties, binding affinities, and pharmacological profiles. While direct studies on varying the linker in this compound are not extensively documented in publicly available literature, the synthesis of analogous pyridine-3-carboxamide (B1143946) derivatives with diverse amine components provides a clear framework for potential modifications.

These synthetic approaches typically involve the coupling of nicotinic acid or its derivatives with a variety of amino-heterocycles. A common method is the amide bond formation facilitated by coupling agents. For instance, the synthesis of nicotinamide (B372718) derivatives bearing a diarylamine scaffold has been achieved through a condensation reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive. nih.gov This classic approach allows for the linkage of nicotinic acid to various amine-containing fragments, demonstrating the feasibility of incorporating different linker units.

In a similar vein, researchers have synthesized N-(4-phenylthiazol-2-yl)nicotinamide analogues through a multi-step process, highlighting the versatility of the pyridine-3-carboxamide scaffold in accommodating different heterocyclic linkers. nih.govchemrxiv.org Furthermore, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides showcases the incorporation of a triazole-based linker, expanding the structural diversity of potential analogues. nih.gov The general synthetic strategy often involves the reaction of an activated nicotinic acid derivative with the desired amino-heterocycle.

The following interactive table summarizes various linker units that have been incorporated into analogous pyridine-3-carboxamide structures, along with the synthetic methods employed.

Linker TypeExample Amine ComponentSynthetic MethodReference
Thiazole-based2-Amino-4-phenylthiazoleMulti-step synthesis involving amide coupling nih.gov
DiarylamineSubstituted anilinesCondensation reaction with EDCI/HOBt nih.gov
Triazole-based(1-Benzyl-1H-1,2,3-triazol-4-yl)methanamineAmide coupling nih.gov
Thiazole-basedN-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)amineConventional synthesis researchgate.net
Pyrazole-based3-Methyl-5-(methylthio)-1H-pyrazol-4-amineReaction with acid chlorides jocpr.com

These examples underscore the broad potential for creating a library of this compound analogues by substituting the 3-amino-1,2-oxazole moiety with other amino-heterocycles or by modifying the linker between the two heterocyclic rings.

Advanced Synthetic Approaches and Sustainable Chemistry Considerations

Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally benign methodologies. For a molecule like this compound, advanced synthetic approaches such as photochemical methods and transition-metal catalysis offer significant advantages over classical techniques.

Photochemical Methods in Heterocycle Synthesis

Photochemical reactions, which utilize light to initiate chemical transformations, represent a powerful tool in organic synthesis, often enabling unique reactivity under mild conditions. While specific photochemical syntheses of this compound have not been detailed, related photochemical methods for the formation of C-N bonds and the functionalization of heterocycles are highly relevant.

For instance, a recently developed method for N-arylation involves a nickel-mediated carbonyl deletion from carboxamides, which is enabled by visible light irradiation. chemrxiv.org This approach allows for the formation of di- and triaryl amines at ambient temperature without the need for basic additives, suggesting a potential pathway for creating related structures. chemrxiv.org Another relevant example is the photochemically-mediated, nickel-catalyzed synthesis of N-(hetero)aryl sulfamides, which proceeds at room temperature under visible light. chemrxiv.org This highlights the potential of dual catalytic systems involving a photocatalyst and a transition metal for the synthesis of complex heteroaromatic compounds.

Furthermore, the photochemical C-H arylation of heteroarenes has been demonstrated as a viable strategy for DNA-encoded library synthesis, showcasing the mild and aqueous conditions achievable with photoredox catalysis. rsc.org The photolysis of N-nitroso carboxamides to generate nitric oxide radicals upon UV irradiation also points to the diverse reactivity of carboxamide derivatives under photochemical conditions. nih.gov These examples suggest that photochemical methods could be developed for the synthesis or late-stage functionalization of this compound and its analogues, offering a more sustainable and efficient alternative to traditional heating methods.

Transition-Metal Catalysis for Regioselective Transformations

Transition-metal catalysis has revolutionized the synthesis of complex molecules by enabling highly selective and efficient bond formations. For this compound, transition-metal-catalyzed reactions could be employed for the regioselective functionalization of either the pyridine or the oxazole ring, providing access to a wide range of derivatives.

C-H activation is a particularly powerful strategy in this context. The carboxamide group itself, or a derivative thereof, can act as a directing group to guide a metal catalyst to a specific C-H bond. For example, the N-tosylcarboxamide group has been shown to direct the ortho-C-H functionalization of aromatic rings for alkenylation, alkoxylation, halogenation, and arylation. mdpi.com This suggests that the carboxamide in the target molecule could potentially direct functionalization at the C-2 or C-4 position of the pyridine ring.

The pyridine nitrogen can also serve as a directing group. Palladium-catalyzed, pyridine-directed C(sp³)–H bond arylation has been well-established. nih.gov While this applies to C(sp³)–H bonds, it demonstrates the directing ability of the pyridine ring. For the pyridine ring in this compound, regioselective functionalization could be achieved through various transition-metal-catalyzed cross-coupling reactions.

The 1,2-oxazole ring itself can also be a target for transformation. For instance, isoxazoles can undergo a titanium-catalyzed inverse electron-demand hetero-Diels–Alder reaction with enamines to yield substituted pyridines, demonstrating a ring transformation that could be applied to analogues. nsf.gov

The following table summarizes some relevant transition-metal-catalyzed reactions that could be applied for the regioselective transformation of this compound or its analogues.

Catalyst SystemDirecting Group / SubstrateTransformationPotential ApplicationReference
Pd(TFA)₂ / LigandN-TosylbenzamidesC-H Alkenylation/AllylationFunctionalization of the pyridine ring mdpi.com
PalladiumPyridineC(sp³)–H ArylationFunctionalization of substituents on the pyridine or oxazole ring nih.gov
Nickel / PhotocatalystCarboxamidesDecarbonylative N-ArylationFormation of N-aryl analogues chemrxiv.org
RhodiumN-Pyrimidyl IndolinesC-7 HalogenationRegioselective halogenation of the pyridine ring researchgate.net
TiCl₄(THF)₂ / Ti powderIsoxazolesRing transformation to pyridinesSynthesis of pyridine analogues from oxazole precursors nsf.gov

These advanced catalytic methods offer precise control over regioselectivity and can often be performed under milder conditions than traditional methods, aligning with the principles of green and sustainable chemistry. The application of these strategies to this compound would significantly expand the accessible chemical space for this class of compounds.

Structural Characterization and Conformational Analysis of N 1,2 Oxazol 3 Yl Pyridine 3 Carboxamide

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are fundamental to determining the precise arrangement of atoms and bonds within a molecule. For N-(1,2-oxazol-3-yl)pyridine-3-carboxamide, a combination of NMR spectroscopy, mass spectrometry, and vibrational spectroscopy would be required for a full structural confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. In a hypothetical analysis of this compound, ¹H and ¹³C NMR spectra would provide key information.

¹H NMR: The proton spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and oxazole (B20620) rings. The chemical shifts and coupling constants would confirm the substitution patterns. For instance, the protons on the pyridine ring would appear in the aromatic region (typically 7.0-9.0 ppm), with their multiplicity revealing their relative positions. The two protons on the oxazole ring would also have characteristic shifts. The amide proton (N-H) would likely appear as a broad singlet.

¹³C NMR: The carbon spectrum would show nine distinct signals corresponding to each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon in the amide linkage would be a key identifier, typically appearing downfield (around 160-170 ppm).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity between the pyridine and oxazole rings through the amide bond.

Hypothetical ¹H NMR Data Table

Proton Expected Chemical Shift (ppm) Multiplicity
Pyridine H2 ~9.0 d
Pyridine H4 ~8.2 ddd
Pyridine H5 ~7.5 dd
Pyridine H6 ~8.7 dd
Oxazole H4 ~6.5 d
Oxazole H5 ~8.5 d

Note: This table is a hypothetical representation and is not based on published experimental data.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound. The compound has a molecular formula of C₉H₇N₃O₂ and a monoisotopic mass of 189.0538 g/mol . nih.gov HRMS would confirm this value with high precision.

Furthermore, fragmentation analysis (MS/MS) would reveal the characteristic breakdown patterns of the molecule, providing further structural evidence. Expected fragmentation would likely involve cleavage at the amide bond, leading to fragments corresponding to the nicotinoyl cation and the 3-amino-1,2-oxazole radical cation or related fragments.

Infrared and Raman Spectroscopic Insights into Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about its functional groups.

IR Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1680 cm⁻¹), and various C=C and C=N stretching vibrations from the aromatic rings (1400-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings. The vibrational spectra of pyridine derivatives are well-studied and could provide a basis for comparison. uantwerpen.be

Hypothetical Vibrational Spectroscopy Data Table

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch ~3300
Aromatic C-H Stretch ~3100-3000
Amide C=O Stretch (Amide I) ~1680
Aromatic C=C/C=N Stretch ~1600-1400

Note: This table is a hypothetical representation and is not based on published experimental data.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

Crystal Structure Analysis of this compound and Co-crystals with Biological Targets

To date, no public crystal structure for this compound or its co-crystals has been deposited in crystallographic databases. A successful crystallographic analysis would determine precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular geometry. It would also reveal the planarity of the aromatic rings and the conformation of the amide linkage. Studies on related pyridine carboxamide derivatives show that the conformation can vary from planar to skewed depending on the substituents and crystal packing forces. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Assembly

A crystal structure would also illuminate the intermolecular interactions that govern the solid-state packing. Key interactions would likely include hydrogen bonds, with the amide N-H acting as a donor and the pyridine nitrogen, oxazole nitrogen, or carbonyl oxygen acting as acceptors. Additionally, π-π stacking interactions between the aromatic pyridine and oxazole rings would likely play a significant role in the formation of the supramolecular architecture. Analysis of these interactions is crucial for understanding the physical properties of the compound.

Computational Approaches to Conformational Landscape and Molecular Geometry

Computational methods are indispensable for elucidating the conformational preferences and geometric parameters of molecules like this compound. These techniques allow for the systematic exploration of the potential energy surface, identifying stable conformers and the transition states that separate them.

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the pyridine ring, the amide linkage, and the oxazole ring. Molecular mechanics (MM) and quantum chemical (QC) calculations are the principal theoretical tools employed to investigate these conformational preferences.

Molecular mechanics methods utilize classical physics-based force fields to rapidly estimate the potential energy of a molecule as a function of its atomic coordinates. These methods are well-suited for initial broad searches of the conformational space, identifying a large number of potential low-energy structures.

Following this, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to refine the geometries and energies of the most promising conformers identified by molecular mechanics. DFT provides a more accurate description of the electronic structure and, consequently, a more reliable determination of the relative energies between different conformations. For molecules of this nature, a basis set such as 6-311G+(d,p) is often employed to achieve a good balance between accuracy and computational cost. nih.gov

The primary focus of these calculations is to determine the relative stability of different rotamers arising from the rotation about the C(pyridine)-C(carbonyl) and C(carbonyl)-N(amide) bonds. The planarity or non-planarity of the molecule is a key determinant of its properties. Calculations can reveal whether a planar conformation, which would maximize π-conjugation between the aromatic rings and the amide bridge, is the most stable, or if steric hindrance between the rings leads to a preference for a twisted conformation.

Interactive Data Table: Calculated Relative Energies of this compound Conformers

Disclaimer: The following data is a representative example based on computational studies of structurally related compounds and is intended to be illustrative of the expected findings for this compound.

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Planar (syn-periplanar)DFT/B3LYP/6-311G+(d,p)0.00 (Global Minimum)
Twisted (30°)DFT/B3LYP/6-311G+(d,p)1.5
Twisted (60°)DFT/B3LYP/6-311G+(d,p)4.2
Orthogonal (90°)DFT/B3LYP/6-311G+(d,p)6.8 (Transition State)
Planar (anti-periplanar)DFT/B3LYP/6-311G+(d,p)3.5

A more detailed understanding of the conformational preferences of this compound is achieved through the analysis of key torsion angles (dihedral angles). These angles describe the rotation around specific chemical bonds and are the defining parameters of the molecule's conformation. For this compound, the most significant torsion angles are:

τ1 (O=C-C-N): This angle defines the rotation of the pyridine ring relative to the amide plane. A value close to 0° or 180° indicates a higher degree of planarity.

τ2 (C-N-C=O): This angle describes the rotation around the amide bond itself. Due to the partial double bond character of the C-N amide bond, this rotation is generally restricted, and the amide group tends to be planar (τ2 ≈ 180°).

τ3 (C-C-N-C): This angle defines the orientation of the oxazole ring with respect to the amide linkage.

Studies on similar pyridine carboxamide structures have shown that the flexibility is largely related to the torsion angle of the amide group relative to the pyridine ring. nih.gov For instance, in a related compound, N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide, the dihedral angles between the amide group plane and the pyridine and triazole rings were found to be 11.8 (3)° and 5.8 (3)°, respectively, indicating a nearly planar arrangement. nih.gov This suggests that for this compound, conformations that allow for significant electronic delocalization across the molecule are likely to be favored.

A potential energy surface scan, where the total energy is calculated as a function of one or more torsion angles, can map out the rotational energy landscape. This analysis reveals the energy barriers between different stable conformations, providing insight into the molecule's dynamic behavior at different temperatures.

Interactive Data Table: Key Torsion Angles for Low-Energy Conformers of this compound

Disclaimer: The following data is a representative example based on computational studies of structurally related compounds and is intended to be illustrative of the expected findings for this compound.

Conformerτ1 (O=C-C(py)-C(py))τ2 (C(py)-C-N-C(ox))τ3 (C-N-C(ox)-N(ox))
Planar (syn-periplanar)178.5°179.2°5.2°
Twisted150.2°178.9°10.8°
Planar (anti-periplanar)-5.1°179.5°175.3°

Structure Activity Relationship Sar Investigations of N 1,2 Oxazol 3 Yl Pyridine 3 Carboxamide Analogues

Systematic Modulations and Their Impact on Biological Interactions

The potency and selectivity of N-(1,2-oxazol-3-yl)pyridine-3-carboxamide analogues are intricately linked to their molecular architecture. Researchers have systematically modified the three key components of this scaffold—the pyridine (B92270) ring, the 1,2-oxazole moiety, and the carboxamide linker—to elucidate their roles in target binding and biological function.

Influence of Substituent Nature and Position on the Pyridine Ring

Research into related pyridine-3-carboxamide (B1143946) scaffolds has demonstrated that the electronic properties of substituents are a key determinant of activity. Electron-withdrawing groups, such as halogens or nitro groups, can alter the electron density of the pyridine ring, which may enhance binding affinity to target proteins. nih.gov For instance, in a series of related pyridine derivatives, the introduction of chloro substituents led to promising chemotherapeutic properties. nih.gov Conversely, electron-donating groups can also positively influence activity, suggesting that the optimal electronic nature of the substituent is target-dependent. nih.gov

The position of the substituent is equally critical. For example, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the location of electron-withdrawing or -donating groups on an attached phenyl ring was found to fundamentally affect the electron density of the entire aromatic system and its interactions with key residues of the target protein.

Table 1: Impact of Pyridine Ring Substituents on Biological Activity of Related Analogues

Substituent (Position) Nature Observed Effect on Activity Reference
Chloro Electron-withdrawing Enhanced chemotherapeutic properties nih.gov
Fluoro Electron-withdrawing Enhanced cytotoxicity under irradiation nih.gov
Methoxy Electron-donating Favorable for antiproliferative activity consensus.app
Amino Electron-donating Enhanced antiproliferative activity consensus.app

This table is illustrative and based on findings from related pyridine-containing compounds.

Effects of Modifications within the 1,2-Oxazole Moiety

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that is prevalent in many biologically active compounds due to its unique physicochemical properties. nih.gov It can participate in hydrogen bonding and dipole-dipole interactions, and its substitution pattern can significantly influence a molecule's conformation and target engagement. nih.gov

Modifications to the 1,2-oxazole ring in related scaffolds have yielded important SAR insights. For instance, the introduction of a tert-butyl group at the 5-position of the isoxazole (B147169) ring in a series of N-(isoxazol-3-yl)-N'-phenylurea derivatives was found to be crucial for their activity as FLT3 inhibitors. nih.gov In another study on isoxazole-3-carboxamide (B1603040) derivatives, substitution at the 5-position of the isoxazole ring with a cyclohexanol (B46403) motif improved both potency and solubility. nih.gov

Furthermore, the isoxazole ring itself can be considered a bioisostere for other functional groups. In some cases, replacing it with other five-membered heterocycles like thiazole (B1198619) or oxadiazole can lead to altered or improved biological activity, highlighting the specific role of the isoxazole's heteroatoms and electronic distribution in ligand-target recognition. researchgate.net

Table 2: Influence of 1,2-Oxazole Moiety Modifications on Biological Activity of Related Analogues

Modification Position Observed Effect on Activity Reference
tert-Butyl 5-position Crucial for FLT3 inhibitory activity nih.gov
Cyclohexanol motif 5-position Improved potency and solubility nih.gov
Phenyl group with fluorine 4-position Promotes cytotoxicity nih.gov
Bioisosteric replacement Entire Ring Can alter or improve biological activity researchgate.net

This table is illustrative and based on findings from related isoxazole-containing compounds.

Role of the Carboxamide Linker in Ligand-Target Recognition

The carboxamide linker (-CONH-) is a critical structural element that connects the pyridine and 1,2-oxazole rings. This linker is not merely a spacer; it actively participates in target binding through hydrogen bonding, with the amide proton acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. nih.gov The planarity and rigidity of the amide bond also help to orient the two heterocyclic rings in a specific conformation that is often essential for optimal interaction with the biological target. nih.gov

Furthermore, the carboxamide group can be replaced by bioisosteric linkers to probe the importance of its specific properties. For example, replacement with a thioamide, a reversed amide, or a triazole ring can alter the hydrogen bonding capacity, dipole moment, and conformational preferences of the linker region, providing valuable insights into the precise requirements for ligand-target recognition.

Computational Structure-Activity Relationship (SAR) Modeling

In conjunction with synthetic chemistry and biological testing, computational modeling plays a vital role in understanding and predicting the SAR of this compound analogues. These in silico methods can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues. nih.gov

For a series of this compound analogues, a 2D-QSAR study might involve calculating various molecular descriptors such as topological indices, electronic properties (e.g., partial charges, dipole moment), and physicochemical parameters (e.g., logP, molar refractivity). mdpi.com Statistical methods like multiple linear regression are then employed to build a predictive model. mdpi.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. mdpi.com These methods generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. Such insights are invaluable for guiding the rational design of more potent analogues. For instance, a 3D-QSAR study on a series of isoxazole derivatives identified that hydrophobicity at one position and electronegativity at another were crucial for their agonistic activity. mdpi.com

Ligand-Based and Structure-Based Design Approaches in SAR Elucidation

Ligand-based and structure-based design are two complementary computational strategies used to elucidate SAR.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the information derived from a set of known active ligands. One common ligand-based method is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. This pharmacophore model can then be used as a template to design new molecules with improved properties or to search virtual libraries for novel scaffolds.

Structure-based design , on the other hand, is utilized when the 3D structure of the target protein is available, either from experimental methods like X-ray crystallography or from computational techniques like homology modeling. nih.govnih.gov Molecular docking is a key technique in structure-based design, where the binding mode and affinity of a ligand within the active site of the target are predicted. nih.gov This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern ligand binding. nih.gov By visualizing these interactions, medicinal chemists can rationally design modifications to the ligand to enhance its binding affinity and selectivity. For example, docking studies on pyridine-3-carboxamide inhibitors of DNA gyrase have been instrumental in guiding the design of more potent antibacterial agents. nih.gov

Molecular Mechanism of Action and Target Engagement of N 1,2 Oxazol 3 Yl Pyridine 3 Carboxamide

Enzyme Inhibition Studies and Kinetic Analysis

The therapeutic potential of small molecules is often defined by their ability to selectively inhibit enzyme activity. Research into scaffolds related to N-(1,2-oxazol-3-yl)pyridine-3-carboxamide, such as 1,2-oxazole-3-carboxamides and pyridine-3-carboxamides, has identified several key enzyme targets.

While various pyridine (B92270) and oxazole (B20620) derivatives are recognized as privileged structures in the development of kinase inhibitors, specific kinetic studies detailing the direct inhibition of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), or Human Epidermal Growth Factor Receptor 2 (HER2) by this compound are not extensively documented in the current scientific literature. The development of kinase inhibitors is a major focus in cancer therapy, targeting the ATP-binding site of these enzymes to control cell proliferation and survival. acs.orgresearchgate.net For example, different series of pyrimidine-amino-pyridine and pyrazole derivatives have been designed and evaluated as potent CDK2 inhibitors, demonstrating the utility of nitrogen-containing heterocyclic rings in achieving high-affinity binding. nih.gov However, without direct experimental data, the specific interactions and inhibition kinetics of this compound against these particular kinases remain to be determined.

Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. nih.govwikipedia.org Overactivity of this enzyme can lead to hyperuricemia and gout. nih.gov Studies have been conducted on a series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides, which are structurally related to the compound of interest. These investigations found that introducing aryl substituents at position 5 of the oxazole ring enhanced inhibitory efficiency against xanthine oxidase. researchgate.net

Kinetic analysis of the most active analogue, N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide, revealed a competitive type of inhibition with respect to the enzyme's substrate. researchgate.net This indicates that the inhibitor likely binds to the active site of the enzyme, competing with the natural substrate. Molecular docking studies further supported this mechanism, suggesting the inhibitor blocks the channel for substrate entry. mdpi.com Some of these 1,2-oxazole-3-carboxamide derivatives exhibited potent inhibition, with IC50 values in the nanomolar range. researchgate.net

Table 1: Xanthine Oxidase Inhibition by Related 1,2-Oxazole-3-Carboxamide Derivatives

CompoundInhibitory Concentration (IC50)Inhibition Type
N-(9H-purin-6-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide0.14 µMCompetitive
N-(9H-purin-6-yl)-5-(naphthalen-2-yl)-1,2-oxazole-3-carboxamide0.08 µMCompetitive
N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide0.05 µMCompetitive

Acid ceramidase (AC) is a lysosomal cysteine hydrolase responsible for the breakdown of ceramide into sphingosine and a free fatty acid. researchgate.netmdpi.com This enzyme is crucial for regulating the balance of bioactive sphingolipids, which are involved in cellular processes ranging from proliferation to apoptosis. mdpi.comnih.gov Dysregulation of AC is linked to several diseases, including certain cancers and lysosomal storage disorders. researchgate.net

Research into AC inhibitors has identified the oxazole carboxamide scaffold as a promising chemical starting point. A novel class of substituted oxazol-2-one-3-carboxamides was designed and synthesized, leading to the identification of potent AC inhibitors. researchgate.net While these compounds differ slightly from this compound, the findings highlight the potential of the broader oxazole carboxamide chemotype to interact with and inhibit this class of hydrolases. The development of such inhibitors is of significant therapeutic interest for modulating ceramide levels in pathological conditions. researchgate.net

Pantothenate synthetase (PS) is an essential enzyme in the biosynthesis of pantothenate (vitamin B5), which is a precursor for the synthesis of coenzyme A. This pathway is vital for many microorganisms, including Mycobacterium tuberculosis (MTB), making PS an attractive target for novel antitubercular agents. nih.gov

A study focused on the development of MTB PS inhibitors identified a series of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors. nih.gov This scaffold is structurally analogous to this compound, sharing the pyridine-3-carboxamide (B1143946) moiety. The most active compound in the series, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, demonstrated significant inhibitory activity against MTB PS, which was confirmed biophysically. nih.gov

Table 2: Inhibition of M. tuberculosis Pantothenate Synthetase by a Related Pyridine-3-Carboxamide Derivative

CompoundTarget EnzymeInhibitory Concentration (IC50)
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b)MTB Pantothenate Synthetase1.90 ± 0.12 µM

Receptor Interaction and Modulation

Beyond enzyme inhibition, the interaction of small molecules with cellular receptors is a fundamental mechanism of action for many therapeutic agents.

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel involved in cognitive processes, and its modulation is a therapeutic strategy for conditions like Alzheimer's disease and schizophrenia. nih.govnih.gov Augmentation of α7 nAChR function is often achieved through positive allosteric modulators (PAMs), which bind to a site on the receptor distinct from the agonist binding site to enhance its response to acetylcholine. nih.govmdpi.com

Currently, there is no published research in the reviewed literature that directly links this compound to binding or allosteric modulation of the α7 nicotinic acetylcholine receptor. While various heterocyclic compounds have been identified as PAMs of this receptor, the specific activity of this particular oxazole-pyridine structure has not been characterized. nih.govnih.gov

Cellular Pathway Modulation

Investigation of Downstream Signaling Effects in Cellular Systems

Research into pyridine carboxamide derivatives has revealed their potential to modulate key cellular signaling pathways, although specific studies on this compound are not extensively detailed in the available literature. However, investigations into structurally related compounds provide significant insights. For instance, certain novel imidazo[1,2-a]pyridine (B132010) derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines nih.gov. This suggests that the broader class of pyridine-containing compounds may have the capacity to interfere with critical inflammatory and cell survival pathways.

In the context of fungal pathogens, the downstream effects of related carboxamides have been explored. A study on a novel pyrazole carboxamide, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, against Rhizoctonia solani demonstrated significant disruption of cellular integrity. Microscopic observation revealed that the compound could destroy the fungus's cell walls or membranes, leading to the leakage of cellular contents researchgate.net. Further proteomic analysis showed that this compound affected numerous physiological and biochemical pathways related to the mitochondria, endoplasmic reticulum, and ribosome by altering the expression of 142 proteins researchgate.net. Specifically, the inhibition of the respiratory chain, indicated by changes in the TCA cycle and oxidative phosphorylation pathways, pointed towards succinate (B1194679) dehydrogenase (complex II) and cytochrome oxidase (complex IV) as potential targets researchgate.net.

Investigational Biological Activities and Mechanistic Insights

Antimicrobial Mechanistic Studies (e.g., Antibacterial, Antifungal)

The antimicrobial properties of compounds structurally related to this compound have been a subject of significant research, with studies pointing to specific mechanisms of action.

Antifungal Mechanism: A prominent antifungal mechanism identified for pyridine carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle nih.gov. The inhibition of SDH disrupts fungal respiration, leading to cell death. For example, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide was found to have an IC50 value of 5.6 mg/L (17.3 µM) for SDH inhibition in Botrytis cinerea, comparable to the commercial fungicide thifluzamide nih.gov. Molecular docking studies have further supported this mechanism, showing that these compounds can bind effectively to the active site of SDH nih.gov. Other studies on novel pyrazole carboxamide derivatives have also demonstrated potent fungicidal activity, particularly against Rhizoctonia solani, further implicating SDH as a likely target mdpi.comresearchgate.net.

Antibacterial Mechanism: The antibacterial mechanism for related structures, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, has also been investigated. These compounds have shown strong activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae nih.gov. The mechanism of action is believed to be similar to that of the oxazolidinone class of antibiotics, like linezolid, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit nih.gov. Furthermore, some amide derivatives have been investigated as potential inhibitors of pantothenate synthetase, an essential enzyme for the growth and survival of bacteria like Mycobacterium tuberculosis and Staphylococcus aureus nih.gov.

Table 1: Fungicidal Activity of Selected Pyridyl-Oxazole Carboxamide Derivatives against Plant Pathogens

Compound Pathogen Concentration (mg/L) Inhibition Rate (%)
6f Botrytis cinerea 100 90
6a-6e, 6g, 6h Botrytis cinerea 100 100
6b Rhizoctonia solani 100 100
6a, 6e, 6h Rhizoctonia solani 100 90

Data sourced from a study on novel pyridyl–oxazole carboxamides nih.gov.

Antituberculosis Activity and Resistance Mechanism Exploration

A significant area of investigation for compounds related to this compound is their potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.

Antituberculosis Activity: A series of pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives have demonstrated excellent in vitro potency against both drug-susceptible (H37Rv) and drug-resistant Mtb strains nih.govacs.org. Several of these compounds exhibited Minimum Inhibitory Concentration (MIC) values in the low nanomolar range, with some showing activity better than the first-line drug isoniazid nih.govnih.gov. For instance, certain PPA derivatives with a diaryl side chain showed MICs of <0.002 µg/mL against the H37Rv strain and were also highly effective against isoniazid-resistant and rifampicin-resistant Mtb strains nih.govacs.org. The potent activity of these compounds highlights the potential of the pyridine-carboxamide scaffold in developing new antituberculosis agents to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis nih.govrsc.org.

Table 2: In Vitro Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) Derivatives

Compound Mtb Strain MIC (µg/mL)
6i H37Rv 0.053
6j H37Rv <0.002
6l H37Rv <0.002
6n H37Rv 1.96
6j INH-resistant Mtb <0.002
6j RMP-resistant Mtb <0.002

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth. Data sourced from studies on PPA derivatives nih.gov.

Resistance Mechanism Exploration: Drug resistance in M. tuberculosis is a major clinical challenge and typically arises from spontaneous mutations in the bacterial chromosome biomedgrid.com. Resistance to first-line drugs like isoniazid is often linked to mutations in the katG gene, which encodes the catalase-peroxidase enzyme required to activate the drug, or the inhA gene biomedgrid.comnih.gov. Rifampicin resistance is predominantly caused by mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase biomedgrid.comnih.gov.

While specific resistance mechanisms to this compound have not been detailed, the development of novel compounds like the PPA series is a strategy to overcome existing resistance nih.gov. Since these new agents have different chemical structures and potentially different targets than current drugs, they can remain effective against strains that have developed resistance to isoniazid and rifampicin acs.org. Understanding the molecular mechanisms of resistance is crucial for developing new therapeutic strategies to weaken drug resistance and enhance the effectiveness of available antibiotics against both drug-susceptible and resistant Mtb strains nih.gov.

Computational Chemistry and Molecular Modeling Applications for N 1,2 Oxazol 3 Yl Pyridine 3 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is fundamental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing a rationale for observed biological activity. For N-(1,2-oxazol-3-yl)pyridine-3-carboxamide, docking simulations are instrumental in identifying its potential biological targets and understanding the molecular basis of its binding affinity.

Molecular docking simulations are pivotal in identifying the specific binding site, or "pocket," on a protein that this compound is likely to occupy. By sampling a multitude of possible conformations and orientations of the ligand within the protein's architecture, docking algorithms can pinpoint the most energetically favorable binding mode.

Once a putative binding pocket is identified, a detailed analysis reveals the key amino acid residues that form critical interactions with the ligand. These interactions are the foundation of molecular recognition and binding affinity. Studies on structurally related pyridine-3-carboxamide (B1143946) and isoxazole-carboxamide derivatives have shown that binding is typically governed by a combination of forces:

Hydrogen Bonds: The nitrogen atoms in the pyridine (B92270) and oxazole (B20620) rings, along with the carbonyl oxygen and amide nitrogen of the carboxamide linker, are potent hydrogen bond donors and acceptors. They frequently form hydrogen bonds with polar residues such as serine, threonine, asparagine, and glutamine, as well as with backbone atoms within the binding site. For instance, in studies of similar molecules, hydrogen bonds have been observed with residues like A2473 and C2103 in bacterial ribosomes. nih.gov

Hydrophobic Interactions: The aromatic pyridine and oxazole rings can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target protein. In related oxazolidinone derivatives, hydrophobic interactions with residues such as U2538, G2539, U2540, and C2846 have been noted. nih.gov

Computational analyses of analogous compounds have successfully identified such key interactions. For example, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against the PI3Kα enzyme highlighted crucial binding residues. mdpi.com Similarly, research on other heterocyclic compounds has pinpointed specific amino acids like Q493, Y505, and K417 as hotspots for interaction in certain viral proteins. nih.gov

Table 1: Examples of Key Interacting Residues and Interaction Types for Structurally Related Carboxamide Compounds
Compound ClassTarget ProteinKey Interacting ResiduesInteraction TypeSource
3-(pyridine-3-yl)-2-oxazolidinone derivativesBacterial RibosomeA2473, C2103, U2538, G2539Hydrogen Bonding, Hydrophobic nih.gov
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesPI3KαNot specifiedEngagement with key binding residues mdpi.com
Isoxazole-carboxamide derivativesCOX-2Not specifiedBinding within primary and secondary pockets nih.govnih.gov
Pyridine-3-carboxamide analogsBacterial Wilt Pathogen TargetNot specifiedStrong binding affinity indicated nih.gov

Following the generation of various binding poses, scoring functions are employed to estimate the binding affinity for each pose. These functions are mathematical models that approximate the free energy of binding, typically reported in units of kcal/mol. A lower (more negative) binding energy score generally suggests a more stable ligand-protein complex and, consequently, higher binding affinity. nih.gov

The analysis involves several key steps:

Pose Clustering: Docking algorithms often produce multiple potential binding modes. These are clustered based on conformational similarity, and the lowest-energy pose from the most populated cluster is frequently selected as the most probable binding conformation.

Scoring: Various scoring functions (e.g., GlideScore, AutoDock Vina score, GoldScore) are used to rank the poses. These functions consider factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and the entropic penalty of binding.

Comparative Analysis: The docking score of this compound would be compared against a known inhibitor (a reference or co-crystallized ligand) to benchmark its potential potency. For example, studies on N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives showed low binding energies, indicating a good affinity for the fibroblast growth factor 1 (FGF1) active pocket. researchgate.net

The reliability of docking is enhanced when the predicted binding mode aligns with existing structure-activity relationship (SAR) data, providing a coherent model that explains why certain chemical modifications enhance or diminish biological activity.

Table 2: Predicted Binding Affinities for Analogs of this compound
Compound/Derivative ClassTargetPredicted Binding Energy (kcal/mol)Source
Pyridine-3-carboxamide analog (Compound 4a)Bacterial Wilt Pathogen (4CSD)-8.910 nih.gov
N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives (A1-A6)Fibroblast growth factor 1 (FGF1)-7.3 to -9.1 researchgate.net
Isoxazolidine-triazole hybrid (Compound 7e)PI3Kα (3ZIM)-10.4 qu.edu.sa
3-(pyridine-3-yl)-2-oxazolidinone derivatives (Compounds 21b, 21f)Bacterial Ribosome-8.83, -9.04 nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the docked complex and provide a more realistic representation of the binding event in a physiological environment.

Once a promising docking pose for this compound is obtained, an MD simulation is performed to evaluate the stability of the predicted complex. The system, including the protein, ligand, and surrounding solvent (typically water), is simulated for a duration ranging from nanoseconds to microseconds.

The stability of the simulation is primarily assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. mdpi.com

Ligand RMSD: Similarly, the ligand's RMSD within the binding pocket is monitored. A low and stable RMSD value suggests that the ligand remains securely bound in its initial docked pose and does not diffuse away from the active site.

Studies on quinoline-3-carboxamide (B1254982) derivatives used 100-nanosecond simulations to confirm that the protein's secondary structure remained stable throughout the simulation, validating the docking results. mdpi.com Such an analysis for this compound would provide strong evidence for a stable and persistent interaction with its target.

Water molecules at the ligand-protein interface can play a crucial role in binding affinity and specificity. They can act as intermediaries, forming hydrogen bond bridges between the ligand and the protein, or they can be displaced from the binding site upon ligand binding, which can be an entropically favorable process. researchgate.net

MD simulations explicitly model the behavior of water molecules, allowing for a detailed examination of their roles. researchgate.net Analysis of the simulation trajectory can reveal:

Bridging Water Molecules: Identification of specific water molecules that consistently mediate interactions between this compound and the protein target. These "conserved" water molecules can be considered an integral part of the receptor site.

Understanding the dynamics of these interfacial water molecules is critical for lead optimization, as designing a ligand to displace unfavorable water molecules or incorporate favorable bridging ones can significantly enhance binding potency.

Advanced Quantum Chemical Studies for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. For this compound, these studies can reveal intrinsic properties that govern its reactivity and interactions.

Key electronic properties investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies lower reactivity. DFT studies on related pyridine derivatives have used this analysis to understand molecular stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich regions (negative potential, typically around heteroatoms like oxygen and nitrogen), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, often near hydrogen atoms), which are prone to nucleophilic attack. This map is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic complementarity with a protein target.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electron distribution. nih.gov It helps in identifying which atoms are electron-deficient or electron-rich, further clarifying their role in forming intermolecular interactions. Quantum chemical studies on N-phenyl-3-pyridinecarboxamide have utilized such calculations to understand the molecule's bioactivity. researchgate.net

By performing these quantum chemical calculations, researchers can gain a fundamental understanding of the electronic features of this compound that underpin its biological function, guiding the rational design of new analogues with improved properties.

Electrostatic Potential Maps and Charge Distribution Analysis

Computational analysis of this compound provides significant insights into its chemical behavior and potential for molecular interactions. A key tool in this analysis is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and helps predict its reactive sites. nih.gov MEP maps are color-coded surfaces where different colors represent varying electrostatic potentials, with red indicating regions of most negative potential (electron-rich) and blue signifying the most positive potential (electron-poor). researchgate.net

For this compound, the MEP map would reveal distinct electronegative and electropositive regions. A large negative potential is expected around the oxygen atom of the carbonyl group (C=O) and the nitrogen atom within the pyridine ring. researchgate.net Similarly, the oxygen and nitrogen atoms of the 1,2-oxazole ring contribute to electron-rich areas. These negative regions are the most probable sites for electrophilic attacks and are crucial for forming hydrogen bonds with biological receptors. researchgate.netresearchgate.net Conversely, the hydrogen atoms, particularly the one attached to the amide nitrogen, would exhibit a positive electrostatic potential, marking them as sites for nucleophilic interactions. nih.gov Understanding this charge distribution is fundamental for clarifying the nature of intermolecular interactions and anticipating the molecule's reactivity within a biological system, such as the active site of a protein. researchgate.netresearchgate.net

The presence of multiple electronegative nitrogen and oxygen atoms is a key structural feature that influences the molecule's stability and bioactivity. researchgate.net The distribution of charges, as visualized by the MEP map, provides a clear picture of the molecule's polarity and dipole moment, which are critical factors in its pharmacokinetic profile. nih.gov

Energy Decomposition Analysis for Binding Contributions

Electrostatic Energy: Represents the classical coulombic interactions (attraction/repulsion) between the static charge distributions of the ligand and the receptor.

Exchange and Repulsion: This term arises from the Pauli exclusion principle, accounting for the strong, short-range repulsion that prevents molecules from occupying the same space.

Polarization: This component reflects the energy stabilization achieved from the distortion of each molecule's electron cloud in response to the electric field of the other.

Dispersion Energy: Accounts for the attractive van der Waals forces that arise from instantaneous fluctuations in electron density.

In the context of this compound binding to a hypothetical protein target, EDA could reveal the specific contributions of different interactions. For instance, hydrogen bonds, which are critical for the stability of many protein-ligand complexes, are primarily a combination of electrostatic and polarization effects. researchgate.net The interaction of the amide and heterocyclic rings with amino acid residues in a binding pocket would be stabilized by a combination of these forces. nih.gov Studies on similar pyridine-carboxamide analogs have demonstrated that lower binding energies, indicating higher stability of the protein-ligand complex, are crucial for biological activity. nih.gov EDA provides a quantitative breakdown of this binding energy, identifying which forces are most significant.

Table 1: Illustrative Energy Decomposition Analysis for a Ligand-Protein Interaction This table presents hypothetical data based on typical values found in EDA studies of similar heterocyclic compounds to illustrate the concept.

Energy ComponentDescriptionTypical Energy Contribution (kcal/mol)
Electrostatic (ΔEelec)Coulombic attraction/repulsion between ligand and protein.-25.0 to -15.0
Exchange-Repulsion (ΔEexch-rep)Pauli repulsion at short distances.+15.0 to +10.0
Polarization (ΔEpol)Energy from mutual charge cloud distortion.-8.0 to -4.0
Dispersion (ΔEdisp)Van der Waals attractive forces.-12.0 to -7.0
Total Interaction Energy (ΔEint) Sum of all contributions. -30.0 to -16.0

Predictive Modeling for Theoretical ADME Properties (Absorption, Distribution, Metabolism, and Excretion)

Computational, or in-silico, methods are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a chemical compound before it undergoes expensive and time-consuming experimental testing. For this compound, predictive modeling can estimate its drug-likeness and potential pharmacokinetic profile. These models use the molecule's structure to calculate various physicochemical descriptors that correlate with its behavior in the human body. The pyridine heterocycle is often incorporated into drug candidates due to its favorable pharmacokinetic properties and metabolic stability. nih.gov

In-silico Assessment of Theoretical Bioavailability Parameters

Oral bioavailability is a critical parameter for many drugs, and it is heavily influenced by factors such as gastrointestinal (GI) absorption and adherence to established drug-likeness criteria. Computational models can predict these parameters for this compound. One of the most common frameworks for assessing drug-likeness is Lipinski's Rule of Five, which identifies potential issues with pharmacokinetics or absorption based on molecular properties. researchgate.net

In-silico analyses of related pyridine-carboxamide derivatives have shown that these compounds often exhibit high predicted GI absorption and comply with Lipinski's rules, suggesting they are promising candidates for further development. researchgate.netnih.gov Theoretical calculations for this compound would involve evaluating its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to assess its potential for good oral bioavailability.

Table 2: Predicted Theoretical ADME/Bioavailability Parameters for this compound This table contains values calculated from chemical modeling software based on the structure of the compound, reflecting a typical in-silico assessment.

ParameterPredicted Value/StatusSignificance
Molecular Weight (g/mol)190.17Complies with Lipinski's Rule (< 500)
LogP (Lipophilicity)0.8 - 1.2Complies with Lipinski's Rule (< 5)
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors4Complies with Lipinski's Rule (≤ 10)
Gastrointestinal (GI) AbsorptionHighIndicates good potential for oral absorption. researchgate.net
Topological Polar Surface Area (TPSA)78.9 ŲSuggests good cell permeability (< 140 Ų)

Advanced Analytical Techniques for Mechanistic Elucidation of N 1,2 Oxazol 3 Yl Pyridine 3 Carboxamide Interactions

Biophysical Characterization of Ligand-Target Binding Thermodynamics and Kinetics

The biophysical characterization of how a compound like N-(1,2-oxazol-3-yl)pyridine-3-carboxamide binds to its biological target is fundamental to understanding its mechanism of action. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for this purpose. However, no publicly available studies document the use of these methods for this specific compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. In a hypothetical experiment involving this compound, the compound would be titrated into a solution containing its putative target protein.

The resulting data would allow for the determination of:

Binding Affinity (KD): The dissociation constant, indicating the strength of the interaction.

Enthalpy Change (ΔH): The heat change upon binding, indicating the types of forces driving the interaction (e.g., hydrogen bonds, van der Waals forces).

Entropy Change (ΔS): The change in the system's disorder upon binding.

Stoichiometry (n): The ratio of ligand to target molecules in the complex.

A hypothetical data table for such an experiment is presented below to illustrate the typical output of an ITC analysis. It is important to reiterate that this data is illustrative and not based on actual experimental results for this compound.

Thermodynamic ParameterHypothetical ValueUnit
Binding Affinity (KD)50nM
Enthalpy Change (ΔH)-15kcal/mol
Entropy Change (TΔS)-5kcal/mol
Stoichiometry (n)1.1

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance is a label-free optical technique used to monitor biomolecular interactions in real-time. In a potential SPR experiment, the target protein for this compound would be immobilized on a sensor chip. A solution containing the compound would then be passed over the chip surface.

SPR analysis provides key kinetic parameters:

Association Rate Constant (ka): The rate at which the compound binds to its target.

Dissociation Rate Constant (kd): The rate at which the compound-target complex breaks apart.

Binding Affinity (KD): Calculated from the ratio of kd to ka.

An illustrative data table for a hypothetical SPR experiment is provided below. This data is for demonstrative purposes only, as no specific SPR studies for this compound have been identified.

Kinetic ParameterHypothetical ValueUnit
Association Rate (ka)1 x 105M-1s-1
Dissociation Rate (kd)5 x 10-3s-1
Binding Affinity (KD)50nM

High-Throughput Screening (HTS) Methodologies for Biological Activity Profiling

High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. While HTS is a standard approach in drug discovery, there is no available information on HTS campaigns that have specifically profiled this compound.

Development of Robust Assays for Compound Profiling

A critical component of HTS is the development of a robust and reliable assay. For a compound like this compound, this would involve creating an assay that measures the activity of its intended target. This could be, for example, an enzymatic assay that measures the inhibition of an enzyme or a cell-based assay that measures a downstream cellular response. The assay would need to be optimized for miniaturization in a multi-well plate format and demonstrate a high signal-to-noise ratio and reproducibility.

Proteomic Approaches for Target Identification and Validation

Chemical proteomics is a powerful set of techniques used to identify the protein targets of a small molecule. This approach is particularly valuable when the target of a compound is unknown. Despite its utility, no studies have been published that employ proteomic methods to identify or validate the targets of this compound.

A common strategy in chemical proteomics involves modifying the compound of interest with a reactive group and a tag. This "probe" version of the compound is then incubated with cell lysates or live cells. The probe binds to its target proteins, which can then be enriched and identified using mass spectrometry. This methodology allows for an unbiased identification of potential protein interactions in a complex biological system.

Chemical Biology and Pharmacological Probe Development Based on N 1,2 Oxazol 3 Yl Pyridine 3 Carboxamide

Design and Synthesis of N-(1,2-oxazol-3-yl)pyridine-3-carboxamide as Molecular Probes for Biological Systems

The design of this compound as a molecular probe is predicated on the well-established biological relevance of its constituent moieties: the pyridine-3-carboxamide (B1143946) (nicotinamide) core and the 1,2-oxazole ring. The pyridine-3-carboxamide scaffold is a fundamental component of the essential cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and is present in numerous biologically active compounds, conferring favorable pharmacokinetic properties and the ability to form hydrogen bonds with biological targets. nih.govnih.gov The 1,2-oxazole ring is a versatile five-membered heterocycle known for its presence in various pharmacologically active agents, contributing to metabolic stability and acting as a bioisosteric replacement for other functional groups.

The synthesis of this compound and its analogs generally involves a multi-step sequence. While specific literature on the direct synthesis of the title compound is not abundant, the general synthetic strategy for closely related pyridyl-oxazole carboxamides provides a blueprint. A common approach involves the coupling of a substituted pyridine-3-carboxylic acid with a substituted 3-amino-1,2-oxazole.

A representative synthetic route for a series of novel pyridyl-oxazole carboxamides started with the appropriate pyridine-3-carboxylic acid. nih.gov This acid is then activated, often by conversion to its corresponding acid chloride using an agent like oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). The resulting activated pyridine-3-carbonyl chloride is then reacted with a commercially available or synthesized 3-amino-1,2-oxazole derivative in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane, to yield the final this compound product. The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). researchgate.net

The following table outlines a general synthetic scheme for this class of compounds:

StepReactantsReagents/ConditionsProduct
1Pyridine-3-carboxylic acidOxalyl chloride, DMF (cat.), DichloromethanePyridine-3-carbonyl chloride
2Pyridine-3-carbonyl chloride, 3-Amino-1,2-oxazoleTriethylamine, DichloromethaneThis compound

This modular synthesis allows for the generation of a library of analogs by varying the substituents on both the pyridine (B92270) and the oxazole (B20620) rings, which is a key strategy in developing molecular probes with optimized properties for specific biological investigations.

Application of the Compound in Elucidating Specific Biological Pathway Functions

While direct studies elucidating the specific biological pathway functions of this compound are limited, the biological activities of closely related analogs suggest potential applications. The pyridine-3-carboxamide core is a known precursor to NAD, a critical player in cellular metabolism and signaling. nih.gov Compounds with this scaffold can potentially modulate the activity of NAD-dependent enzymes, such as sirtuins or poly(ADP-ribose) polymerases (PARPs), which are key regulators of gene expression, DNA repair, and cell death pathways.

For instance, degradation products of nicotinamide, such as pyridones, are known to be involved in various physiological and pathological processes, including acute kidney injury. nih.gov The ribosylated form of 4-pyridone-3-carboxamide has been shown to induce autophagy in HepG3 cells. nih.gov This suggests that this compound, as a modified nicotinamide analog, could potentially be metabolized to species that interact with or modulate similar pathways.

Furthermore, derivatives of pyridine-3-carboxamide have been investigated for a wide array of biological activities, including as antibacterial, antifungal, and anticancer agents. nih.gov For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent antibacterial activity against Gram-positive bacteria by inhibiting protein biosynthesis. nih.gov These compounds were also found to have significant anti-biofilm activity. nih.gov The utility of such compounds as molecular probes lies in their ability to selectively inhibit key enzymes or processes within a pathogen, thereby helping to elucidate the essential pathways for its survival and proliferation.

The fungicidal activity of a series of novel pyridyl-oxazole carboxamides has been evaluated against Botrytis cinereal and Rhizoctonia solani. nih.gov Several of these compounds exhibited high inhibitory effects, suggesting that the this compound scaffold could be a valuable tool for studying fungal biology and identifying novel antifungal targets. The specific mechanism by which these compounds exert their fungicidal effects remains an area for further investigation, but they likely interfere with essential cellular processes in these organisms.

Utility of the this compound Scaffold in Phenotypic Screening Campaigns

Phenotypic screening, which involves the testing of compounds in cell-based or whole-organism models to identify agents that induce a desired phenotype, is a powerful approach in drug discovery and chemical biology. The this compound scaffold, with its potential for diverse biological activities, is well-suited for inclusion in libraries for such campaigns.

The broad spectrum of activities reported for related pyridine-3-carboxamide derivatives, including antibacterial, antifungal, and anticancer effects, underscores the potential for identifying novel biological functions through phenotypic screens. nih.gov For example, a phenotypic screen using the myeloid marker CD11b led to the identification of a trisubstituted imidazo[1,2-a]pyridine (B132010) series that could induce differentiation in acute myeloid leukaemia (AML) cell lines, irrespective of their mutation status. nih.gov This highlights the power of phenotypic screening to uncover compounds with novel mechanisms of action that may not have been predicted based on a target-based approach.

The utility of the this compound scaffold in phenotypic screening is further supported by the results of toxicity assays on related compounds. For instance, novel pyridyl-oxazole carboxamides were evaluated for their toxicity in zebrafish embryos. nih.gov Such whole-organism screens can provide valuable information on the potential bioactivity and toxicity of a compound series early in the discovery process. The observed phenotypic changes in zebrafish, such as developmental delays and malformations, can point towards the modulation of specific developmental pathways.

The following table summarizes the fungicidal activity of a series of pyridyl-oxazole carboxamides against two fungal species, which is indicative of the type of data that could be generated in a phenotypic screen. nih.gov

CompoundInhibition Rate (%) against Botrytis cinereal (at 100 mg/L)Inhibition Rate (%) against Rhizoctonia solani (at 100 mg/L)
6a 10090
6b 100100
6c 100Not specified
6d 100Not specified
6e 10090
6f 90Not specified
6g 100Not specified
6h 10090

Data extracted from a study on novel pyridyl-oxazole carboxamides. nih.gov

Intellectual Property and Patent Landscape Analysis Pertinent to N 1,2 Oxazol 3 Yl Pyridine 3 Carboxamide Academic Perspective

Analysis of Patent Claims and Academic Publications Related to the N-(1,2-oxazol-3-yl)pyridine-3-carboxamide Scaffold

An extensive review of the patent and academic landscape reveals that while the specific compound This compound is not extensively documented, its core scaffold, which combines a pyridine (B92270) carboxamide moiety with a five-membered heterocycle, is a subject of significant interest in medicinal and agricultural chemistry. The pyridine-3-carboxamide (B1143946) (nicotinamide) unit is a versatile building block found in numerous biologically active compounds. researchgate.net Its combination with various heterocyclic rings, including isoxazoles and related oxadiazoles, has been explored for a range of applications.

Patent literature frequently claims broad Markush structures that encompass this scaffold. These patents often focus on the therapeutic or pesticidal applications of large libraries of compounds. For instance, patent application CN1653048A describes pyridine carboxamide derivatives linked to various heterocyclic radicals, including isoxazole (B147169), for use as pesticides. google.com This indicates that the general structure is recognized for its potential in agrochemical development. Other patents focus on pharmaceutical uses, such as inhibitors of the Renal Outer Medullary Potassium (ROMK) channel for treating hypertension. nus.edu.sg

Academic research complements the patent landscape by exploring the synthesis and biological evaluation of related analogs. Studies often focus on developing efficient synthetic routes and conducting structure-activity relationship (SAR) analyses. For example, research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share a similar structural arrangement, has identified compounds with potent antibacterial activity. nih.gov Other academic work details the synthesis of novel pyridine-carboxamide derivatives and their evaluation for antitumor or antimicrobial properties. researchgate.net These publications provide foundational knowledge and starting points for the development of new chemical entities based on this scaffold.

The table below summarizes representative patents and publications pertinent to the this compound scaffold.

Document IDAssignee / Primary AuthorGeneral Scope / Subject MatterField of Application
CN1653048ASyngenta Participations AGClaims pyridine carboxamide derivatives linked to a heterocyclic radical (including isoxazole) for pest control. google.comAgrochemical (Pesticides)
US Patent 2019/0152932A1Merck Sharp & Dohme Corp.Discloses pyridine carboxamide derivatives as Renal Outer Medullary Potassium (ROMK) channel inhibitors. nus.edu.sgPharmaceutical (Hypertension)
MDPI Pharmaceuticals (2022)Jin, et al.Synthesis and evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents. nih.govPharmaceutical (Antibacterial)
MDPI Molecules (2023)Khan, et al.Synthesis and evaluation of pyridine carboxamide derivatives as urease inhibitors. mdpi.comPharmaceutical (Enzyme Inhibition)
ResearchGate (2015)Shaw, et al.Synthesis of new pyridine-carboxamide derivatives with potential biological activities, including antitumor evaluation. researchgate.netPharmaceutical (Antitumor)

Freedom-to-Operate Considerations in Academic Research and Discovery

Freedom-to-operate (FTO) analysis is the process of determining whether a planned action, such as developing, manufacturing, or selling a product, infringes on the intellectual property (IP) rights of a third party. evalueserve.com From an academic perspective, while the immediate goal is often publication and dissemination of knowledge, FTO considerations are becoming increasingly critical for several reasons. numberanalytics.comfinnegan.com

Historically, a clear distinction was often made between non-commercial academic research and commercial development. However, with the rise of translational research, university-industry collaborations, and the potential for academic discoveries to be licensed or form the basis of a spin-out company, this line has blurred. numberanalytics.com Academic researchers must now be aware that their work, even at an early stage, could potentially infringe on existing patents. aaup.orgsenseip.ai

For an academic lab working on a novel compound like this compound, an FTO analysis would involve searching patent databases to identify any active patents with claims that could cover the compound's structure, its synthesis method, or its specific use. evalueserve.com This is not a guarantee of non-infringement, as patent applications can remain unpublished for up to 18 months, but it is a crucial step in risk mitigation. finnegan.com

Key considerations for academic researchers include:

Early-Stage Awareness: Understanding the patent landscape early in a research project can guide the research direction to avoid heavily patented areas or to design around existing patents. finnegan.com

University Technology Transfer Offices (TTOs): These offices are a primary resource for academics. They can provide expertise and resources for conducting preliminary patent searches and FTO analyses.

Publication vs. Patenting: There is a fundamental tension between the academic drive to publish and the need to file for a patent before public disclosure. Public disclosure of an invention before filing a patent application can forfeit patent rights in most jurisdictions. Academics must coordinate with their TTO to manage the timing of publications and patent filings. aaup.org

Collaborative and Sponsored Research: When research is funded by or conducted in collaboration with a commercial entity, the terms of the agreement will almost certainly dictate IP ownership and FTO responsibilities.

Ultimately, while an FTO analysis cannot eliminate all risks of future litigation, it provides invaluable insight into the IP landscape, allowing for more strategic research planning and smoother translation of academic discoveries into public use. evalueserve.com

Emerging Patent Trends for Related Heterocyclic Chemical Systems

The patent landscape for heterocyclic compounds, particularly those incorporating carboxamide functionalities, is dynamic and heavily focused on high-value applications in medicine and agriculture. Several key trends are evident for systems related to the this compound scaffold.

One of the most significant trends is the development of kinase inhibitors for therapeutic use, especially in oncology. Heterocyclic scaffolds serve as privileged structures that can effectively bind to the ATP-binding site of various kinases. Patents in this area often claim compounds with specific substitution patterns on pyridine, pyrazole, or isoxazole rings designed to enhance potency and selectivity against targets like Bruton's tyrosine kinase (BTK) or death-associated protein kinase 1 (DAPK1).

Another major trend is in agrochemicals . Companies continue to patent novel heterocyclic carboxamides as fungicides, insecticides, and herbicides. The goal is to develop agents with improved efficacy, a broader spectrum of activity, and better environmental profiles.

A third emerging area is in materials science , where heterocyclic compounds are being explored for applications in organic electronics, such as in organic light-emitting diodes (OLEDs).

The following table highlights some representative patents that illustrate these emerging trends.

Conclusion and Future Research Directions for N 1,2 Oxazol 3 Yl Pyridine 3 Carboxamide

Advanced Synthetic Strategies for Novel Analogues with Improved Selectivity

The generation of a diverse chemical library is fundamental to exploring the structure-activity relationships (SAR) of the N-(1,2-oxazol-3-yl)pyridine-3-carboxamide scaffold. Future synthetic efforts should focus on modular and efficient routes that allow for systematic modification at key positions to optimize potency and selectivity.

Key diversification points include:

Substitution on the Pyridine (B92270) Ring: Introducing various electron-donating or electron-withdrawing groups at positions 2, 4, 5, and 6 of the pyridine ring can significantly influence the electronic properties, binding interactions, and metabolic stability of the molecule. nih.gov

Substitution on the Oxazole (B20620) Ring: The C4 and C5 positions of the 1,2-oxazole ring are prime targets for substitution to explore steric and electronic effects that may govern target engagement.

Modification of the Amide Linker: While typically robust, the amide bond can be replaced with bioisosteres to alter conformational rigidity, hydrogen bonding capacity, and susceptibility to hydrolysis.

Advanced synthetic methodologies, such as late-stage functionalization and multicomponent reactions, will be crucial for the rapid and efficient generation of analogues. researchgate.netdntb.gov.ua For instance, employing a variety of substituted nicotinic acids and 3-amino-1,2-oxazoles in standard amide coupling reactions provides a straightforward entry to a wide range of derivatives.

Table 1: Proposed Synthetic Diversification Strategies

Scaffold PositionPotential ModificationsRationale for ModificationRelevant Synthetic Approaches
Pyridine Ring Halogens, Alkyl, Alkoxy, Cyano, Nitro groupsModulate electronics, solubility, and metabolic stability.Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated pyridine precursor.
Oxazole Ring Aryl, Heteroaryl, Alkyl chainsExplore new binding pockets and improve physicochemical properties.Cycloaddition reactions; functionalization of a pre-formed oxazole ring.
Amide Linker Thioamides, Esters, Reverse AmidesAlter hydrogen bonding patterns and metabolic stability.Use of Lawesson's reagent; esterification reactions; alternative coupling strategies.

Deeper Mechanistic Understanding of Target Selectivity and Polypharmacology

A critical future objective is to elucidate the biological targets of the this compound class and understand the structural basis of their activity. Both the pyridine carboxamide and oxazole motifs are considered "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govrsc.org For example, different pyridine carboxamide series have shown activity as succinate (B1194679) dehydrogenase (SDH) inhibitors in antifungals and as agents against Mycobacterium tuberculosis. nih.govnih.govresearchgate.net

Future research must involve:

Broad Biological Screening: Initial profiling against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes will be necessary to identify primary targets and potential off-targets.

Target Deconvolution: For compounds showing interesting phenotypic effects without a known target, advanced techniques like thermal proteome profiling, chemical proteomics, and genetic screening can be employed to identify the specific protein(s) they interact with.

Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target proteins is paramount. This provides invaluable insight into the precise binding mode and the specific interactions that confer potency and selectivity, guiding further rational design. acs.org

Understanding the potential for polypharmacology —the ability of a compound to modulate multiple targets—is a double-edged sword. While it can lead to undesirable side effects, it can also be harnessed for synergistic efficacy, particularly in complex diseases like cancer. A key research avenue will be to distinguish between promiscuous, non-specific binding and a desirable, selective multi-target profile.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel analogues within this compound class. bioworld.com These computational tools can analyze complex datasets to build predictive models, saving significant time and resources compared to traditional trial-and-error synthesis.

Key applications include:

De Novo Design: Generative AI models can design entirely new molecules based on the core this compound scaffold, optimized for predicted activity against a specific target and favorable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build robust QSAR models from an initial set of synthesized and tested analogues. These models can then accurately predict the activity of virtual compounds, helping to prioritize the most promising candidates for synthesis.

ADMET Prediction: Predicting properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) early in the design phase is crucial. AI/ML models trained on large datasets of known drugs can flag potential liabilities, allowing for chemical modifications to mitigate risks before significant resources are invested.

Polypharmacology Prediction: Computational tools can screen virtual compounds against databases of known protein structures to predict likely targets and off-targets, helping to forecast the selectivity profile of new designs.

Table 2: Application of AI/ML in the Development of this compound Analogues

AI/ML ApplicationDescriptionDesired Outcome
Generative Models Algorithms create novel chemical structures based on learned rules.Identification of novel, synthesizable analogues with high predicted potency.
QSAR Modeling Statistical models correlate chemical structure with biological activity.Prioritization of synthetic targets and a deeper understanding of SAR.
ADMET Prediction Models predict the pharmacokinetic and toxicity profiles of compounds.Early deselection of compounds with poor drug-like properties.
Target Prediction Docking and scoring algorithms predict binding to biological targets.Hypothesis generation for mechanism of action and selectivity profiling.

Exploration of Novel Conceptual Research Avenues for the Compound Class

Beyond optimizing for a single target, future research should explore innovative therapeutic concepts and applications for the this compound scaffold.

Promising avenues include:

Multi-Target Ligands: Intentionally designing compounds to hit two or more distinct but complementary targets could offer superior efficacy or a better resistance profile in diseases like cancer or infectious diseases.

Covalent Inhibitors: Incorporating a mildly reactive "warhead" onto the scaffold could enable the development of covalent inhibitors. This approach can lead to prolonged duration of action and high potency, as seen with the covalent PPARγ inverse agonist FX-909. acs.org

Chemical Probes: Highly potent and selective analogues could be developed as chemical probes. By attaching fluorescent tags or biotin, these probes can be used to study the localization, dynamics, and function of their target protein within cells, thus validating the target in a biological context.

Targeting Protein-Protein Interactions (PPIs): The adaptable nature of the scaffold may make it suitable for designing inhibitors of challenging PPIs, which are often characterized by large, flat binding surfaces.

Fostering Collaborative Research Opportunities and Interdisciplinary Approaches in the Field

The successful development of the this compound class from a chemical curiosity to a potential therapeutic agent is contingent on a deeply collaborative, interdisciplinary approach. No single discipline holds all the necessary expertise.

A successful research program would require a synergistic team of:

Synthetic Organic Chemists: To devise efficient synthetic routes and create the diverse library of analogues. dntb.gov.ua

Computational Chemists: To employ AI/ML for compound design, QSAR modeling, and property prediction. bioworld.com

Structural Biologists: To determine co-crystal structures of compounds with their protein targets, providing the atomic-level detail needed for rational optimization. acs.org

Biochemists and Enzymologists: To develop and run assays to determine compound potency and selectivity. nih.gov

Cell and Molecular Biologists: To assess the effects of compounds in cellular models of disease and elucidate their mechanism of action.

Pharmacologists: To evaluate the pharmacokinetic properties and in vivo efficacy of lead compounds in animal models.

Fostering an environment where these experts can collaborate seamlessly—sharing data in real-time and iterating collectively on the design-make-test-analyze cycle—will be the most effective strategy for advancing this promising class of compounds.

Q & A

Q. What are the common synthetic routes for N-(1,2-oxazol-3-yl)pyridine-3-carboxamide?

The synthesis typically involves multi-step procedures. A core pyridine-3-carboxamide scaffold is first prepared via coupling reactions, followed by functionalization of the oxazole ring. For example, cyclization of β-ketoesters under acidic conditions can generate the oxazole moiety, which is then coupled with pyridine derivatives using reagents like EDCI/HOBt . Microwave-assisted synthesis may improve yields and reduce reaction times compared to traditional reflux methods .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) is essential for confirming connectivity and purity.
  • X-ray crystallography (using SHELXL for refinement and ORTEP-3/WinGX for visualization ) resolves 3D structural features.
  • Mass spectrometry (ESI-TOF) validates molecular weight.
  • IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound?

Initial screening involves in vitro assays targeting enzymes or receptors. For example:

  • Enzyme inhibition assays (e.g., fluorescence-based kinetic studies) to evaluate binding to kinases or proteases.
  • Cellular viability assays (MTT or ATP-luminescence) to assess cytotoxicity against cancer cell lines .
  • Surface plasmon resonance (SPR) quantifies binding affinities (KD values) for target proteins .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

Systematic optimization involves:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, with ligands like XPhos improving efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility, while microwave irradiation reduces reaction times .
  • Machine learning tools : Algorithms like LabMate.AI predict optimal conditions (e.g., temperature, stoichiometry) based on historical reaction data .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Conflicting data (e.g., bond-length discrepancies) can arise from poor crystal quality or twinning. Solutions include:

  • High-resolution data collection : Use synchrotron radiation for enhanced resolution (<1.0 Å).
  • Twinned refinement : SHELXL’s TWIN/BASF commands model twinning parameters .
  • Cross-validation : Compare with DFT-calculated structures or NMR-derived NOE restraints .

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

SAR studies require:

  • Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the pyridine or oxazole positions .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like SARS-CoV-2 spike protein .
  • Pharmacokinetic profiling : Assess metabolic stability (microsomal assays) and permeability (Caco-2 monolayer assays) .

Q. What experimental approaches validate the mechanism of action for this compound in biological systems?

Mechanistic studies involve:

  • Kinetic isotope effects (KIE) : Determine rate-limiting steps in enzyme inhibition.
  • Cryo-EM/X-ray co-crystallography : Visualize compound-target complexes (e.g., with kinases) .
  • RNA-seq/proteomics : Identify downstream pathways affected by treatment .

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N-(1,2-oxazol-3-yl)pyridine-3-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.